Tetrasodium 3-hydroxy-4-(2-{2-sulfonato-5-[2-(4-sulfonatophenyl)diazen-1-yl]phenyl}diazen-1-yl)naphthalene-2,7-disulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 3-hydroxy-4-(2-{2-sulfonato-5-[2-(4-sulfonatophenyl)diazen-1-yl]phenyl}diazen-1-yl)naphthalene-2,7-disulfonate involves the diazotization of sulfanilic acid followed by coupling with 2-naphthol-3,6-disulfonic acid . The reaction conditions typically include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the subsequent coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
Tetrasodium 3-hydroxy-4-(2-{2-sulfonato-5-[2-(4-sulfonatophenyl)diazen-1-yl]phenyl}diazen-1-yl)naphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The sulfonate groups can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions and amines can react with the sulfonate groups.
Major Products
Oxidation: Various oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms of the compound.
Substitution: Products with substituted sulfonate groups.
Scientific Research Applications
Tetrasodium 3-hydroxy-4-(2-{2-sulfonato-5-[2-(4-sulfonatophenyl)diazen-1-yl]phenyl}diazen-1-yl)naphthalene-2,7-disulfonate has several scientific research applications:
Histology: Used as a histological dye to stain tissues and cells, providing contrast for microscopic examination.
Fluorescence Microscopy: Acts as a fluorochrome to stain biological specimens, highlighting specific features such as nuclei and cytoplasm.
Biochemistry: Employed in protein staining techniques to visualize protein bands in electrophoresis.
Industrial Applications: Utilized in the textile industry as a dye for fabrics.
Mechanism of Action
The compound exerts its effects primarily through its ability to bind to specific molecular targets. In histological staining, it binds to proteins and other cellular components, providing contrast for microscopic examination. The azo groups in the compound play a crucial role in its binding affinity and staining properties .
Comparison with Similar Compounds
Similar Compounds
C.I. Acid Red 112: Another name for tetrasodium 3-hydroxy-4-(2-{2-sulfonato-5-[2-(4-sulfonatophenyl)diazen-1-yl]phenyl}diazen-1-yl)naphthalene-2,7-disulfonate.
Ponceau Red S: A similar compound with slight variations in its structure and applications.
Uniqueness
This compound is unique due to its high solubility in water and its ability to provide vivid staining in histological applications. Its multiple sulfonate groups enhance its binding affinity to various biological molecules, making it a versatile dye in scientific research .
Properties
Molecular Formula |
C22H12N4Na4O13S4 |
---|---|
Molecular Weight |
760.6 g/mol |
IUPAC Name |
tetrasodium;3-hydroxy-4-[[2-sulfonato-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C22H16N4O13S4.4Na/c27-22-20(43(37,38)39)10-12-9-16(41(31,32)33)6-7-17(12)21(22)26-25-18-11-14(3-8-19(18)42(34,35)36)24-23-13-1-4-15(5-2-13)40(28,29)30;;;;/h1-11,27H,(H,28,29,30)(H,31,32,33)(H,34,35,36)(H,37,38,39);;;;/q;4*+1/p-4 |
InChI Key |
QCDXWNNRUJFYQR-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)S(=O)(=O)[O-])N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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